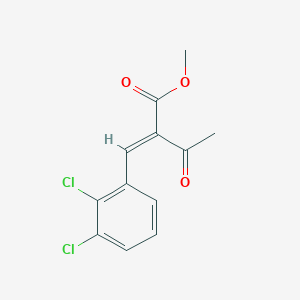

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Description

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (CAS: 74073-22-6) is a substituted butanoate ester featuring a 2,3-dichlorobenzylidene moiety. Its molecular formula is C₁₂H₁₀Cl₂O₃, with a molecular weight of 273.11 g/mol . The compound exists as a yellow solid, soluble in methanol, and is stored at 2–8°C . Structurally, it contains a conjugated α,β-unsaturated ketone system, which contributes to its reactivity and spectroscopic characteristics .

This compound is primarily recognized as an impurity in the synthesis of Felodipine, a calcium channel blocker used to treat hypertension . Its role as an intermediate in pharmaceutical synthesis underscores the importance of characterizing its physicochemical properties and stability. Key physical parameters include a melting point of 81–83°C, boiling point of 383.6°C (at 760 mmHg), and logP value of 3.14, indicating moderate lipophilicity .

Properties

IUPAC Name |

methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXPSPWWWCQBFM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473827 | |

| Record name | Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74073-22-6 | |

| Record name | Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Piperidine and 2-Quinolinecarboxylic Acid

A dual-catalyst system combining piperidine (41 mmol) and 2-quinolinecarboxylic acid (44 mmol) in ethanol achieves a primary yield of 138.6 g (98.7% purity) from 141.4 g of 2,3-dichlorobenzaldehyde. This system enhances enolate stabilization and minimizes aldol side reactions.

Piperidine and Picolinic Acid

Substituting 2-quinolinecarboxylic acid with picolinic acid (44 mmol) reduces yield to 131.4 g (97.6% purity), attributed to weaker Lewis acidity and slower enolate formation.

Solvent-Free Catalysis

Emerging approaches explore solvent-free conditions with ionic liquid catalysts, though data remain preliminary. Early results suggest 85–90% yields but require higher temperatures (60–70°C).

Solvent Selection and Reaction Optimization

Solvents influence reaction kinetics, solubility, and crystallization. Comparative data from industrial-scale syntheses include:

| Solvent | Boiling Point (°C) | Yield (Primary) | Purity (%) | Secondary Yield (After Recrystallization) |

|---|---|---|---|---|

| Ethanol | 78 | 138.6 g | 98.7 | 44.3 g (99.1%) |

| Isopropanol | 82 | 140.1 g | 98.5 | 44.3 g (99.1%) |

| Methanol | 65 | 135.2 g | 97.8 | 42.1 g (98.9%) |

Ethanol and isopropanol are preferred for their high dielectric constants, which stabilize ionic intermediates and facilitate crystallization. Methanol’s lower boiling point risks premature precipitation, reducing yield.

Purification and Crystallization Techniques

Post-reaction purification ensures pharmaceutical-grade purity. Standard protocols involve:

-

Primary Crystallization : Cooling the reaction mixture to 15°C ± 2°C induces crystallization, yielding 98.5–98.7% pure product.

-

Mother Liquor Recycling : Concentrating residual liquors under vacuum and repeating crystallization recovers an additional 30–35% yield.

-

Recrystallization Solvents : Isopropanol produces brighter crystals than ethanol, though both achieve ≥99% purity after one recrystallization.

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges:

-

Heat Management : Exothermic condensation necessitates jacketed reactors with precise temperature control to prevent runaway reactions.

-

Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized piperidine on silica) are under development to reduce costs and waste.

-

Regulatory Compliance : Residual solvent levels (e.g., ethanol ≤0.5%) must meet ICH Q3C guidelines, requiring advanced distillation systems.

Comparative Analysis of Patent Methods

Patent CN101613280B (Example 1) and its derivatives demonstrate superior yield and purity compared to earlier methods:

| Parameter | Example 1 (CN101613280B) | Comparative Example 3 |

|---|---|---|

| Catalyst | Piperidine + 2-quinolinecarboxylic acid | Piperidine + picolinic acid |

| Solvent | Ethanol | Isopropanol |

| Yield (Primary) | 138.6 g | 131.4 g |

| Purity (%) | 98.7 | 97.6 |

| Total Yield (After Recrystallization) | 83.06% | 78.2% |

The dual-catalyst system in Example 1 outperforms single-catalyst approaches, underscoring the synergy between Brønsted and Lewis acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the chlorine atoms

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzylidene derivatives

Scientific Research Applications

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The dichlorobenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Notes:

- Stereochemistry: The (Z)-isomer of ethyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate () exhibits distinct spatial arrangements compared to the (E)-configured target compound, impacting biological interactions .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

| Compound Name | Melting Point (°C) | logP | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 81–83 | 3.14 | Methanol | 273.11 |

| (E)-2-(2,3-Dichlorobenzylidene)hydrazinecarbothioamide | 226–227 | N/A | DMSO | 246.97 |

| Methyl 2-(2-Cl-4-F-benzylidene)-3-oxobutanoate | N/A | ~3.5* | Methanol | 268.66 |

| (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate | N/A | ~3.5* | Ethanol | 287.16 |

*Estimated based on structural analogs.

Key Observations :

- Melting Points : Hydrazinecarbothioamide derivatives () exhibit significantly higher melting points (>200°C) due to intermolecular hydrogen bonding from thioamide (-NH-C=S) groups .

- Lipophilicity : Ethyl esters (e.g., ) are marginally more lipophilic than methyl esters, influencing drug metabolism and membrane permeability .

Functional Group Impact :

- Thioamide Derivatives (): These compounds are synthesized via hydrazine-carbothioamide condensations, with yields ranging from 67% to 89% . Their N-alkyl groups (e.g., methyl, ethyl) modulate steric effects in catalytic applications .

- Discontinued Products: this compound was listed as discontinued by CymitQuimica (), likely due to niche demand or stability issues.

Biological Activity

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, also known as Dehydro Felodipine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀Cl₂O₃

- Molecular Weight : 273.11 g/mol

- IUPAC Name : this compound

The compound features a methyl ester group and a dichlorobenzylidene moiety, which contribute to its unique biological activities. Its structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can yield derivatives with enhanced biological activity. The general synthetic pathway includes:

- Condensation Reaction : The initial step often involves the condensation of appropriate aldehydes and ketones.

- Esterification : Following condensation, esterification processes are employed to introduce the methyl group.

- Purification : The final product is purified through crystallization or chromatography to ensure high yield and purity.

1. Antihypertensive Activity

This compound is primarily recognized as an intermediate in the synthesis of Felodipine, a calcium channel blocker used to treat hypertension and angina. Studies indicate that compounds similar to Dehydro Felodipine exhibit significant vasodilatory effects by blocking calcium influx in vascular smooth muscle cells.

2. Anticancer Potential

Recent studies have explored the anticancer potential of various derivatives of this compound:

- In vitro Studies : Compounds derived from this structure have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative displayed an IC50 value of approximately 5.85 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .

3. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is another area of interest for this compound. Some analogs have demonstrated competitive inhibition against AChE with IC50 values ranging from 13.62 nM to 33.00 nM . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, and what analytical techniques are used for characterization?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation between 2,3-dichlorobenzaldehyde and methyl acetoacetate under acidic or basic conditions. Key steps include refluxing in ethanol or THF with catalytic reagents like sodium acetate or piperidine to facilitate enolate formation and subsequent aldol addition . Characterization involves:

Q. What is the role of this compound in pharmaceutical research?

Methodological Answer: This compound is a critical intermediate in synthesizing Felodipine , a calcium channel blocker. The benzylidene moiety introduces steric and electronic effects that influence the final drug’s pharmacokinetics. Researchers prioritize its synthesis to study regioselectivity in dihydropyridine ring formation during Felodipine production .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield between 2,3-dichlorobenzaldehyde and methyl acetoacetate?

Methodological Answer: Optimization strategies include:

- Catalyst selection : Use of sodium acetate or piperidine to enhance enolate formation. Evidence from analogous syntheses (e.g., ethyl acetoacetate condensations) shows yields improve with catalytic acetic acid (70–85%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates, while ethanol balances cost and efficiency .

- Temperature control : Refluxing at 80–100°C for 6–12 hours ensures complete conversion while minimizing side reactions like retro-aldol decomposition .

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shifts) during structural elucidation?

Methodological Answer: Discrepancies in NMR shifts (e.g., benzylidene proton splitting) arise from solvent polarity or tautomerism. To resolve these:

Q. How do computational methods aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

- Tautomeric equilibria : Assessing stability of keto-enol forms based on frontier molecular orbitals (HOMO-LUMO gaps) .

- Electrostatic potential maps : Identifying nucleophilic/electrophilic sites for reactivity predictions in Felodipine synthesis .

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Key challenges include:

- Racemization : Prolonged heating during condensation can epimerize the benzylidene group. Mitigation involves shorter reaction times (<8 hours) and lower temperatures (60–70°C) .

- Purification : Scalable techniques like flash chromatography (C18 or silica gel) replace small-scale HPLC. Ethyl acetate/hexane gradients (3:7 to 1:1) resolve by-products .

- Crystallization : Recrystallization from ethanol/water mixtures improves enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.